1,3-Dimethoxy-5-methyl-2-nitrobenzene

Description

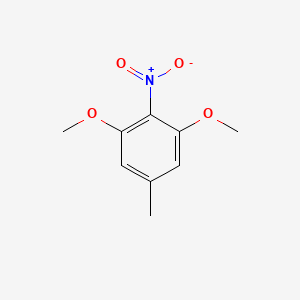

1,3-Dimethoxy-5-methyl-2-nitrobenzene (C₉H₁₁NO₅) is a nitroaromatic compound characterized by two methoxy groups at positions 1 and 3, a methyl group at position 5, and a nitro group at position 2. This substitution pattern creates a unique electronic environment, influencing its reactivity and physical properties. The methoxy groups are electron-donating via resonance, while the nitro group is strongly electron-withdrawing, creating a polarized aromatic system. Such compounds are often intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C9H11NO4 |

|---|---|

Molecular Weight |

197.19 g/mol |

IUPAC Name |

1,3-dimethoxy-5-methyl-2-nitrobenzene |

InChI |

InChI=1S/C9H11NO4/c1-6-4-7(13-2)9(10(11)12)8(5-6)14-3/h4-5H,1-3H3 |

InChI Key |

CYIXQUNGVSCRFA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)[N+](=O)[O-])OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethoxy-5-methyl-2-nitrobenzene can be synthesized through several methods, including:

-

Nitration of 1,3-Dimethoxy-5-methylbenzene: : This involves the nitration of 1,3-dimethoxy-5-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to avoid over-nitration.

-

Methoxylation of 5-Methyl-2-nitrophenol: : Another method involves the methoxylation of 5-methyl-2-nitrophenol using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. This reaction introduces the methoxy groups at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of 1,3-dimethoxy-5-methyl-2-nitrobenzene often involves the optimization of the above synthetic routes to ensure high yield and purity. This includes precise control of reaction conditions such as temperature, pressure, and the concentration of reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-5-methyl-2-nitrobenzene can undergo various chemical reactions, including:

-

Reduction: : The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride in hydrochloric acid.

-

Substitution: : The methoxy groups can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for this include sodium methoxide or sodium ethoxide in methanol or ethanol.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.

Major Products Formed

Reduction: 1,3-Dimethoxy-5-methyl-2-aminobenzene.

Substitution: Depending on the nucleophile used, various substituted derivatives of 1,3-dimethoxy-5-methylbenzene can be formed.

Scientific Research Applications

Organic Synthesis

1,3-Dimethoxy-5-methyl-2-nitrobenzene serves as an important intermediate in organic synthesis. Due to its functional groups, it can undergo various chemical transformations. Its derivatives are utilized in the development of pharmaceuticals and agrochemicals.

| Application Area | Description |

|---|---|

| Pharmaceuticals | Used as precursors for drug synthesis with potential therapeutic effects. |

| Agrochemicals | Acts as an intermediate in the production of herbicides and pesticides. |

| Dyes and Pigments | Employed in the production of colorants due to its stable structure and reactivity. |

Research indicates that 1,3-Dimethoxy-5-methyl-2-nitrobenzene may possess biological activities that could be harnessed for medical applications.

- Antimicrobial Properties : Similar compounds have shown significant antimicrobial activity against various bacterial strains. A study indicated that derivatives exhibited minimum inhibitory concentrations (MIC) as low as 50 mg/mL against E. coli, suggesting potential efficacy for this compound as well.

- Anticancer Activity : In vitro studies have demonstrated that bromo-substituted aromatic compounds can inhibit cancer cell proliferation. The mechanisms often involve enzyme inhibition and oxidative stress induction leading to apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

A comparative study on nitro-substituted benzene derivatives revealed that compounds with similar structures to 1,3-Dimethoxy-5-methyl-2-nitrobenzene exhibited notable antimicrobial properties. The study highlighted the effectiveness against gram-positive and gram-negative bacteria, emphasizing the compound's potential role in developing new antibiotics.

Case Study 2: Anticancer Properties

Research investigating the anticancer effects of related compounds showed that certain derivatives could inhibit the growth of various cancer cell lines. Mechanistic studies indicated that these compounds might disrupt critical signaling pathways involved in cell survival and proliferation.

Mechanism of Action

The mechanism of action of 1,3-dimethoxy-5-methyl-2-nitrobenzene depends on the specific application and the chemical reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the reducing agent. The molecular targets and pathways involved in its biological activity are often related to its interaction with enzymes or cellular components that can reduce or modify the nitro group.

Comparison with Similar Compounds

Positional Isomers: 5-Methoxy-1,3-dimethyl-2-nitrobenzene

A structural isomer of the target compound, 5-methoxy-1,3-dimethyl-2-nitrobenzene (C₉H₁₁NO₃, MW 181.19), differs in substituent placement: a methoxy group replaces the methyl at position 5, while methyl groups occupy positions 1 and 3 . This positional isomerism significantly alters electronic and steric properties:

- Applications : Such isomers are valuable in coordination chemistry due to their directing groups. For example, the N,O-bidentate directing group in related compounds (e.g., ’s benzamide derivative) facilitates metal-catalyzed C–H bond functionalization .

| Property | 1,3-Dimethoxy-5-methyl-2-nitrobenzene | 5-Methoxy-1,3-dimethyl-2-nitrobenzene |

|---|---|---|

| Molecular Formula | C₉H₁₁NO₅ | C₉H₁₁NO₃ |

| Molecular Weight | 213.19 | 181.19 |

| Key Substituents | 1,3-OCH₃; 5-CH₃; 2-NO₂ | 1,3-CH₃; 5-OCH₃; 2-NO₂ |

| Electronic Profile | Mixed (donor + acceptor) | Similar but with altered resonance effects |

Functional Group Variants: Dimethyl 5-Nitroisophthalate

Dimethyl 5-nitroisophthalate (C₁₀H₉NO₆, MW 239.18) replaces methoxy groups with methoxycarbonyl (-COOCH₃) groups at positions 1 and 3 . Key differences include:

- Reactivity : The electron-withdrawing ester groups deactivate the aromatic ring, reducing susceptibility to electrophilic attack compared to the electron-donating methoxy groups in the target compound.

- Applications : Ester derivatives are precursors for polymers or ligands in coordination chemistry, whereas methoxy-substituted nitrobenzenes are more suited for further functionalization (e.g., reduction to amines, as in ) .

Simpler Analogues: 1,3-Dimethyl-5-nitrobenzene

The simpler analogue 1,3-dimethyl-5-nitrobenzene (C₈H₉NO₂, MW 151.16) lacks methoxy groups, with methyl groups at positions 1, 3, and 5 and a nitro group at position 2 . Differences include:

- Solubility : Methyl groups impart lower polarity compared to methoxy, reducing solubility in polar solvents.

- Reactivity : The absence of methoxy groups simplifies the electronic profile, making the nitro group the dominant directing group.

Reduction and Functionalization Potential

The nitro group in 1,3-dimethoxy-5-methyl-2-nitrobenzene can be reduced to an amine under conditions similar to (SnCl₂·2H₂O in ethanol), yielding a diamine intermediate . Comparatively:

- Reduction Rates : Electron-donating methoxy groups may slow nitro reduction compared to electron-withdrawing substituents (e.g., esters in ).

- Downstream Applications : The resulting amine could serve as a building block for heterocycles (e.g., oxadiazoles in ), though steric hindrance from methoxy/methyl groups may affect cyclization efficiency .

Biological Activity

1,3-Dimethoxy-5-methyl-2-nitrobenzene (C₉H₁₁N₁O₄) is an organic compound belonging to the nitrobenzene family. It features a benzene ring with two methoxy groups at the 1 and 3 positions, a methyl group at the 5 position, and a nitro group at the 2 position. The unique arrangement of these substituents influences its chemical reactivity and potential biological activities.

The presence of electron-donating methoxy groups enhances the reactivity of 1,3-dimethoxy-5-methyl-2-nitrobenzene, making it a subject of interest in organic chemistry and materials science. Its molecular structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁N₁O₄ |

| Molecular Weight | 181.19 g/mol |

| Functional Groups | Nitro (-NO₂), Methoxy (-OCH₃), Methyl (-CH₃) |

Biological Activity

Despite limited direct studies on 1,3-dimethoxy-5-methyl-2-nitrobenzene, related compounds in the nitrobenzene family exhibit notable biological activities that may provide insights into its potential effects.

Toxicological Effects

Nitro compounds, including those similar to 1,3-dimethoxy-5-methyl-2-nitrobenzene, are known for their toxicological profiles. For instance, studies on 1,3-dinitrobenzene indicate that such compounds can lead to methemoglobinemia, where hemoglobin is converted to methemoglobin, impairing oxygen transport in blood . The symptoms from exposure can range from fatigue and headaches to severe cyanosis and circulatory collapse.

Antimicrobial Activity

While specific studies on 1,3-dimethoxy-5-methyl-2-nitrobenzene are scarce, other nitro-substituted aromatic compounds have demonstrated antibacterial properties. For example, derivatives with similar structures have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . This suggests a potential for antimicrobial activity that warrants further investigation into 1,3-dimethoxy-5-methyl-2-nitrobenzene.

Anticancer Potential

Nitroaromatic compounds have also been explored for their anticancer properties. Compounds with nitro groups have been found to induce apoptosis in cancer cells and inhibit cell proliferation . Given its structural similarities to other active compounds, there is a possibility that 1,3-dimethoxy-5-methyl-2-nitrobenzene may exhibit similar anticancer effects.

Case Studies and Research Findings

Research into related compounds provides valuable insights into the biological activities that may be expected from 1,3-dimethoxy-5-methyl-2-nitrobenzene:

- Methemoglobinemia Studies : Research indicates that exposure to nitro compounds can lead to significant increases in methemoglobin levels in experimental animals . This highlights the need for careful evaluation of toxicity in biological systems.

- Antimicrobial Efficacy : A study on related nitro compounds demonstrated minimum inhibitory concentrations (MIC) against various pathogens ranging from 40 to 50 µg/mL . Such findings suggest that further exploration of 1,3-dimethoxy-5-methyl-2-nitrobenzene could reveal similar or enhanced antimicrobial properties.

- Cytotoxicity Assessments : In vitro studies on structurally analogous compounds have shown cytotoxic effects against cancer cell lines with IC50 values indicating significant potency . Future research could focus on determining the IC50 of 1,3-dimethoxy-5-methyl-2-nitrobenzene against various cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.